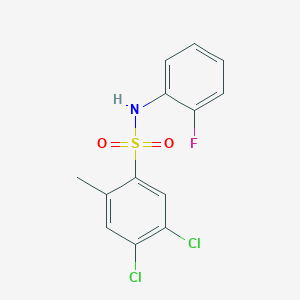![molecular formula C17H21N3O2S B12263369 N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263369.png)
N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(quinolin-4-il)piperidin-4-il]ciclopropanosulfonamida es un complejo compuesto orgánico que presenta un residuo de quinolina, un anillo de piperidina y un grupo ciclopropanosulfonamida
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-[1-(quinolin-4-il)piperidin-4-il]ciclopropanosulfonamida generalmente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con el derivado de quinolina, que se somete a una serie de reacciones para introducir el anillo de piperidina y el grupo ciclopropanosulfonamida. Los pasos clave pueden incluir:
Formación del Anillo de Piperidina: Esto se puede lograr mediante reacciones de ciclación que involucran precursores apropiados.
Introducción del Grupo Ciclopropanosulfonamida: Este paso a menudo implica la reacción de un precursor de sulfonamida con un derivado de ciclopropano en condiciones específicas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, ambientes de reacción controlados y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[1-(quinolin-4-il)piperidin-4-il]ciclopropanosulfonamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El residuo de quinolina se puede oxidar en condiciones específicas.
Reducción: El compuesto se puede reducir para modificar los grupos funcionales.
Sustitución: El anillo de piperidina puede sufrir reacciones de sustitución para introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de quinolina N, mientras que la reducción puede conducir a la formación de derivados de quinolina reducidos.
Aplicaciones Científicas De Investigación
N-[1-(quinolin-4-il)piperidin-4-il]ciclopropanosulfonamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-[1-(quinolin-4-il)piperidin-4-il]ciclopropanosulfonamida implica su interacción con objetivos moleculares como enzimas o receptores. El residuo de quinolina puede interactuar con ADN o proteínas, mientras que el anillo de piperidina puede mejorar la afinidad de unión del compuesto. El grupo ciclopropanosulfonamida puede contribuir a la estabilidad y solubilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[1-(quinolin-2-il)piperidin-4-il]ciclopropanosulfonamida
- N-[1-(quinolin-4-il)piperidin-3-il]ciclopropanosulfonamida
Singularidad
N-[1-(quinolin-4-il)piperidin-4-il]ciclopropanosulfonamida es única debido a sus características estructurales específicas, que pueden conferir propiedades biológicas y químicas distintas en comparación con compuestos similares. La posición del residuo de quinolina y el anillo de piperidina puede influir significativamente en su reactividad e interacciones con objetivos moleculares.
Propiedades
Fórmula molecular |
C17H21N3O2S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-(1-quinolin-4-ylpiperidin-4-yl)cyclopropanesulfonamide |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,14-5-6-14)19-13-8-11-20(12-9-13)17-7-10-18-16-4-2-1-3-15(16)17/h1-4,7,10,13-14,19H,5-6,8-9,11-12H2 |
Clave InChI |
SPUBYXZIWRVKJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
![4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12263297.png)
![3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263298.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)

![4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263322.png)
![N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263323.png)
![4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263324.png)
![2-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12263329.png)
![2-[(Oxetan-2-yl)methoxy]pyrimidine](/img/structure/B12263330.png)
![N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12263340.png)
![4-(4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B12263348.png)

![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B12263358.png)
